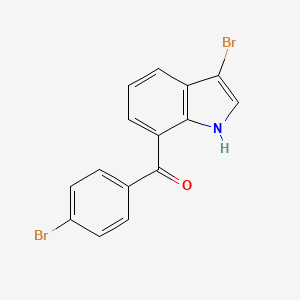

3-Bromo-7-(4-bromobenzoyl)indole

Description

Structure

3D Structure

Properties

CAS No. |

1279501-08-4 |

|---|---|

Molecular Formula |

C15H9Br2NO |

Molecular Weight |

379.05 g/mol |

IUPAC Name |

(3-bromo-1H-indol-7-yl)-(4-bromophenyl)methanone |

InChI |

InChI=1S/C15H9Br2NO/c16-10-6-4-9(5-7-10)15(19)12-3-1-2-11-13(17)8-18-14(11)12/h1-8,18H |

InChI Key |

NPVOEMRAKUFYRS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)C3=CC=C(C=C3)Br)NC=C2Br |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 3-Bromo-7-(4-bromobenzoyl)indole (CAS No. 1279501-08-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-7-(4-bromobenzoyl)indole is a chemical compound identified with the CAS number 1279501-08-4.[1][2][3] Structurally, it is a derivative of indole, featuring a bromo substitution at the 3-position of the indole ring and a 4-bromobenzoyl group attached at the 7-position. This compound is recognized primarily as an impurity related to Bromfenac, a nonsteroidal anti-inflammatory drug (NSAID).[1][4] While the indole scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules, detailed public information specifically on the biological activity and mechanisms of this compound is limited. This guide provides a summary of the available technical data for this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is compiled from various chemical supplier and database sources.

| Property | Value | Source(s) |

| CAS Number | 1279501-08-4 | [1][2][3] |

| IUPAC Name | (3-Bromo-1H-indol-7-yl)(4-bromophenyl)methanone | [1] |

| Synonyms | Indole, 3-Bromo-7-(4-bromobenzoyl); Bromfenac Impurity A | [3][4] |

| Molecular Formula | C₁₅H₉Br₂NO | [1][2][3] |

| Molecular Weight | 379.05 g/mol | [1][3][4] |

| Appearance | Not explicitly stated, typically a solid | |

| Storage | 2-8°C Refrigerator | [3] |

Synthesis and Experimental Protocols

Biological Activity and Signaling Pathways

There is a significant lack of publicly available data regarding the specific biological activity of this compound. While the broader class of indole derivatives is known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects, no quantitative data or mechanistic studies for this particular compound have been found.

Consequently, there is no information available to describe any signaling pathways modulated by this compound.

Visualization of Workflows and Pathways

As no experimental workflows or signaling pathways involving this compound have been described in the available literature, the generation of corresponding diagrams is not possible at this time.

Conclusion

This compound, CAS number 1279501-08-4, is a known impurity of the NSAID Bromfenac. While its chemical structure and basic physical properties are documented, there is a notable absence of in-depth technical information in the public domain. Detailed experimental protocols, quantitative biological activity data, and information on its effects on cellular signaling pathways are currently unavailable. This scarcity of information suggests that this compound is either a relatively new or understudied compound. Further research would be required to elucidate its pharmacological profile and potential applications in drug development. Researchers interested in this compound are advised that it is commercially available from various suppliers for research and analysis purposes.[1]

References

physical and chemical properties of 3-Bromo-7-(4-bromobenzoyl)indole

Disclaimer: This document summarizes the currently available public information on 3-Bromo-7-(4-bromobenzoyl)indole. A comprehensive technical guide or whitepaper cannot be generated at this time due to the significant lack of published experimental data regarding its detailed physicochemical properties, spectroscopic analysis, specific synthesis protocols, and biological activity. This profile is intended for informational purposes for researchers, scientists, and drug development professionals.

Core Physical and Chemical Properties

Publicly available data on the specific quantitative physical properties of this compound is scarce. The information is primarily limited to basic chemical identifiers.

| Property | Value | Source |

| CAS Number | 1279501-08-4 | [1][2][3] |

| Molecular Formula | C₁₅H₉Br₂NO | [1] |

| Molecular Weight | 379.05 g/mol | [2] |

| IUPAC Name | (3-Bromo-1H-indol-7-yl)(4-bromophenyl)methanone | [3] |

| Synonyms | Indole, 3-Bromo-7-(4-bromobenzoyl)- | [3] |

| Physical Form | Neat (solid) | [1] |

| Storage Temperature | 2-8°C (Refrigerator) | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| Melting Point (Analog) | 162-164°C (for 7-(4-Bromobenzoyl)indole) | [4] |

Note: The melting point of the non-brominated analog, 7-(4-Bromobenzoyl)indole (CAS 91714-50-0), is provided for comparative reference.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for this compound are not available in the reviewed public sources. Characterization data would be supplied by commercial vendors upon purchase.[5]

Synthesis and Reactivity

No specific, detailed experimental protocol for the synthesis of this compound has been published in the searched literature. However, a plausible synthetic route can be proposed based on established indole chemistry. The synthesis would likely proceed in two key steps:

-

Friedel-Crafts Acylation: Acylation of an indole precursor at the C7 position with 4-bromobenzoyl chloride. This reaction typically requires a Lewis acid catalyst.

-

Regioselective Bromination: Subsequent bromination of the resulting 7-(4-bromobenzoyl)indole intermediate at the C3 position of the indole ring, which is the most nucleophilic position. N-Bromosuccinimide (NBS) is a common reagent for this transformation.

Below is a conceptual workflow for this proposed synthesis.

References

In-depth Technical Guide: Molecular Weight of 3-Bromo-7-(4-bromobenzoyl)indole

This document provides a detailed breakdown of the molecular weight for the compound 3-Bromo-7-(4-bromobenzoyl)indole, intended for researchers, scientists, and professionals in drug development.

Chemical Identity

-

Systematic Name: (3-Bromo-1H-indol-7-yl)(4-bromophenyl)methanone

-

Synonyms: this compound

-

CAS Number: 1279501-08-4

Molecular Weight Calculation

The molecular weight is determined from the molecular formula and the standard atomic weights of the constituent elements as defined by the IUPAC Commission on Isotopic Abundances and Atomic Weights.

The calculation is based on the following formula:

Molecular Weight = (Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of Br atoms × Atomic Weight of Br) + (Number of N atoms × Atomic Weight of N) + (Number of O atoms × Atomic Weight of O)

The standard atomic weights for the relevant elements are:

-

Carbon (C): [12.0096, 12.0116][3]

For practical laboratory purposes, conventional atomic weights are utilized.

Table 1: Elemental Composition and Molecular Weight Calculation

| Element | Symbol | Count | Conventional Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 15 | 12.011 | 180.165 |

| Hydrogen | H | 9 | 1.008 | 9.072 |

| Bromine | Br | 2 | 79.904[12][13] | 159.808 |

| Nitrogen | N | 1 | 14.007[14] | 14.007 |

| Oxygen | O | 1 | 15.999[15][16] | 15.999 |

| Total | 379.051 |

The calculated molecular weight of this compound is 379.051 g/mol . This value is consistent with reported molecular weights of 379.05 g/mol from chemical suppliers.[2][17]

Experimental Protocols and Visualizations

The determination of a compound's molecular weight is a foundational calculation based on its chemical formula. As such, detailed experimental protocols for its synthesis or analysis, as well as signaling pathway diagrams, are not applicable to the scope of this specific technical guide on molecular weight. Such information would be relevant to the broader context of the compound's biological activity or synthetic route, which is beyond the purview of this document.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 4. Hydrogen - Wikipedia [en.wikipedia.org]

- 5. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 6. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. Atomic Weights and Isotopic Compositions for Bromine [physics.nist.gov]

- 8. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 9. Nitrogen - Wikipedia [en.wikipedia.org]

- 10. Oxygen - Wikipedia [en.wikipedia.org]

- 11. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 12. quora.com [quora.com]

- 13. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 14. #7 - Nitrogen - N [hobart.k12.in.us]

- 15. princeton.edu [princeton.edu]

- 16. quora.com [quora.com]

- 17. omsynth.com [omsynth.com]

Biological Activity of Brominated Indoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated indoles are a significant class of marine-derived natural products, predominantly isolated from organisms like marine molluscs, algae, and sponges.[1][2] These halogenated heterocyclic compounds have garnered substantial interest in the scientific community due to their diverse and potent biological activities. Structurally, the presence of one or more bromine atoms on the indole scaffold dramatically influences their physicochemical properties and biological functions, often enhancing their potency and selectivity.[3] This guide provides a comprehensive overview of the multifaceted biological activities of brominated indoles, focusing on quantitative data, experimental methodologies, and the underlying molecular pathways. The unique chemical structures and promising pharmacological profiles of these compounds position them as valuable leads in the development of new therapeutic agents.[4][5]

Anti-inflammatory Activity

Brominated indoles, particularly those isolated from the marine mollusc Dicathais orbita, have demonstrated significant anti-inflammatory properties.[6] Compounds like 6-bromoisatin and 6-bromoindole have been shown to inhibit key inflammatory mediators.[7]

Quantitative Data: Anti-inflammatory Activity

The inhibitory effects of various brominated indoles on the production of nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin E2 (PGE2) have been quantified, with IC50 values indicating potent activity. The position of the bromine atom on the isatin ring has been shown to significantly affect activity, with the general trend being 5-Br > 6-Br > 7-Br.[1][6]

| Compound/Extract | Target | IC50 (µg/mL) | IC50 (µM) | Cell Line | Source |

| HBG Extract * | NO | 30.8 | - | RAW264.7 | [1][6] |

| TNFα | 43.03 | - | RAW264.7 | [1][6] | |

| PGE2 | 34.24 | - | 3T3 ccl-92 | [1][6] | |

| Egg Extract | NO | 40 | - | RAW264.7 | [1][6] |

| 5-Bromoisatin | NO | 34.3 | 151.6 | RAW264.7 | [1] |

| TNFα | - | 38.05 | RAW264.7 | [8] | |

| 6-Bromoisatin | NO | 27.1 | 120 | RAW264.7 | [7] |

| TNFα | - | 122.65 | RAW264.7 | [8] | |

| 6-Bromoindole | TNFα | - | 150.01 | RAW264.7 | [8] |

| Tyrindoleninone | TNFα | - | 157.12 | RAW264.7 | [8] |

| Isatin (non-brominated) | NO | 63.3 | 430 | RAW264.7 | [1] |

| TNFα | >50 µg/mL | 717.27 | RAW264.7 | [8] |

*HBG: Hypobranchial Gland

Signaling Pathway Inhibition

The anti-inflammatory action of brominated indoles is linked to the inhibition of critical signaling pathways. Notably, 6-bromoisatin and related compounds have been shown to suppress the activation of Nuclear Factor kappa B (NF-κB), a key transcription factor in the inflammatory response.[7][9] In lipopolysaccharide (LPS)-stimulated macrophages, these compounds inhibit the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes that code for cytokines like TNFα and enzymes such as inducible nitric oxide synthase (iNOS).[9][10][11]

Proposed anti-inflammatory signaling pathway of 6-bromoisatin.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol outlines the determination of the inhibitory effect of brominated indoles on NO production in LPS-stimulated RAW264.7 macrophage cells.

-

Cell Culture: Seed RAW264.7 cells (2 x 10⁴ cells/well) in a 96-well plate and incubate for 18-24 hours to allow for adherence.[7]

-

Compound Treatment: Prepare serial dilutions of the brominated indole compounds in the cell culture medium. Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulation: After pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce NO production. Include wells with untreated cells (negative control) and cells treated with LPS only (positive control).

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

NO Measurement (Griess Assay):

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only control. Determine the IC50 value, the concentration of the compound that inhibits 50% of NO production, by plotting a dose-response curve.[7]

-

Cytotoxicity Assessment: Concurrently, perform a cytotoxicity assay (e.g., Crystal Violet or MTT) to ensure that the observed NO inhibition is not due to cell death.[7]

Anticancer Activity

Several brominated indoles have been identified as potent anticancer agents, inducing apoptosis and cell cycle arrest in various cancer cell lines, particularly colorectal cancer.[12] Compounds such as tyrindoleninone and 6-bromoisatin, also derived from Dicathais orbita, are among the most studied in this context.[13]

Quantitative Data: Cytotoxicity (IC50)

| Compound | Cell Line | Activity | IC50 (µM) | Source |

| 6-Bromoisatin | HT29 (Colon) | Cell Viability | ~100 | [12] |

| Caco-2 (Colon) | Cell Viability | ~100 | [12] | |

| Tyrindoleninone | HT29 (Colon) | Cell Viability | 390 | [12] |

| Caco-2 (Colon) | Cell Viability | 98 | [13] |

Mechanism of Action

The anticancer effects of these compounds are multifaceted. Semi-purified 6-bromoisatin induces apoptosis through caspase-dependent pathways, specifically by increasing the activity of caspases 3 and 7.[12] Furthermore, it can cause cell cycle arrest at the G2/M phase in HT29 colon cancer cells.[12][13] Some studies suggest that the mode of action for halogenated isatins may also involve the inhibition of the extracellular signal-regulated protein kinase (ERK) signaling pathway, which is crucial for cell proliferation and survival.[13]

Experimental Protocol: MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of brominated indoles on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., HT29 or Caco-2) in 96-well plates at a density of 3–4 x 10³ cells per well and allow them to attach overnight.

-

Compound Addition: Treat the cells with a range of concentrations of the brominated indole compounds for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Incubation: Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the supernatant and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of cell viability compared to the vehicle control. Calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.[12]

Antimicrobial Activity

Brominated indoles represent a class of natural products with significant antimicrobial potential, exhibiting activity against both Gram-positive and Gram-negative bacteria.[4] Their efficacy makes them interesting candidates for the development of new antibiotics, especially in the face of rising antimicrobial resistance.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

| Compound | Organism | MIC (µg/mL) | Source |

| Asperthin A | Xanthomonas oryzae pv. oryzae | 50 | [4] |

| Xanthomonas oryzae pv. oryzicola | 12.5 | [4] | |

| Rhizoctonia solani (fungus) | 100 | [4] | |

| Edwardsiella tarda | 16 | [4] | |

| Vibrio anguillarum | 8 | [4] | |

| Vibrio parahaemolyticus | 16 | [4] | |

| Streptoindoles A/B | MRSA, E. coli, C. albicans | 7 - 25 | [14] |

Experimental Workflow: Bioassay-Guided Fractionation

The discovery of bioactive brominated indoles often follows a systematic process of bioassay-guided fractionation, starting from a crude natural extract. This workflow allows for the isolation and identification of the specific compounds responsible for the observed biological activity.

Workflow for bioassay-guided isolation of brominated indoles.

Enzyme Inhibition

The targeted inhibition of specific enzymes is a cornerstone of modern drug discovery. Polyhalogenated indole derivatives have emerged as a particularly effective class of inhibitors for several enzymes, notably protein kinase CK2.[3]

Quantitative Data: Enzyme Inhibition

Halogenation of the indeno[1,2-b]indole scaffold has been shown to significantly boost inhibitory potency against protein kinase CK2.[3]

| Compound | Target Enzyme | IC50 (nM) | Source |

| 4,5,6,7-Tetrabromo-1H-benzotriazole | Protein Kinase CK2 | 300 | [3] |

| 4,5,6,7-Tetrabromo-2-(dimethylamino)benzimidazole | Protein Kinase CK2 | 140 | [3] |

| 5-isopropyl-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione | Protein Kinase CK2 | 360 | [3] |

| MC11 (Tetrabromo derivative of above) | Protein Kinase CK2 | 16 | [3] |

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for screening brominated indoles as enzyme inhibitors.

-

Reagent Preparation: Prepare a buffer solution at the optimal pH for the target enzyme. Prepare stock solutions of the enzyme, substrate, and the brominated indole inhibitor.

-

Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the enzyme and varying concentrations of the inhibitor. Allow a short pre-incubation period (e.g., 10-15 minutes) for the inhibitor to bind to the enzyme. Include controls for uninhibited enzyme activity (no inhibitor) and background (no enzyme).

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.

-

Reaction Monitoring: Monitor the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry) with a microplate reader.

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.[15]

-

Further kinetic studies can be performed by varying both substrate and inhibitor concentrations to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).[15]

-

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Antimicrobial lead compounds from marine plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.monash.edu [research.monash.edu]

- 7. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Brominated indoles from a marine mollusc inhibit inflammation in a murine model of acute lung injury | PLOS One [journals.plos.org]

- 10. researchmgt.monash.edu [researchmgt.monash.edu]

- 11. researchgate.net [researchgate.net]

- 12. Purified brominated indole derivatives from Dicathais orbita induce apoptosis and cell cycle arrest in colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines [mdpi.com]

- 14. Recent Advances in Marine-Derived Compounds as Potent Antibacterial and Antifungal Agents: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. courses.edx.org [courses.edx.org]

An In-depth Technical Guide to 3-Bromo-7-(4-bromobenzoyl)indole Derivatives and Analogs as Potential Anticancer Agents

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document synthesizes available information on 3-bromo-7-(4-bromobenzoyl)indole derivatives and their analogs. Specific experimental data for the exact titular compound is limited in publicly accessible literature; therefore, this guide draws upon data from closely related analogs to provide a comprehensive technical overview.

Introduction

Indole-based compounds represent a significant class of heterocyclic molecules with a wide array of biological activities, making them privileged scaffolds in medicinal chemistry.[1] Among these, derivatives bearing aroyl substituents have garnered considerable attention as potent anticancer agents.[2] This guide focuses on the synthesis, biological evaluation, and mechanistic understanding of this compound and its analogs, a class of compounds with potential as tubulin polymerization inhibitors.[3]

Agents that target tubulin dynamics are a cornerstone of cancer chemotherapy. By disrupting microtubule formation, they induce cell cycle arrest and apoptosis.[1] The 7-aroyl-indole scaffold, in particular, has been explored for its ability to interact with the colchicine-binding site on tubulin.[4] The introduction of a bromine atom at the 3-position of the indole ring can further modulate the biological activity and pharmacokinetic properties of these molecules. This document provides a detailed overview of the synthetic strategies, experimental protocols for biological evaluation, and a summary of the structure-activity relationships (SAR) for this promising class of compounds.

Synthesis and Characterization

The synthesis of this compound derivatives can be approached through a multi-step process. A plausible synthetic route involves the initial preparation of the 7-(4-bromobenzoyl)indole core, followed by selective bromination at the C-3 position of the indole ring.

Proposed Synthesis of 7-(4-bromobenzoyl)indole

One reported method for the synthesis of 7-(4-bromobenzoyl)indole starts from indoline.[5] The procedure involves a Friedel-Crafts acylation followed by oxidation.

Experimental Protocol:

-

Acylation of Indoline:

-

To a solution of indoline in a suitable solvent (e.g., toluene), add aluminum chloride (AlCl₃) and boron trichloride (BCl₃).

-

Heat the mixture to reflux.

-

Slowly add 4-bromobenzoyl chloride.

-

Continue heating until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and quench with ice-water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting (4-bromophenyl)(indolin-7-yl)methanone by column chromatography.

-

-

Oxidation to Indole:

-

Dissolve the purified (4-bromophenyl)(indolin-7-yl)methanone in a suitable solvent (e.g., dichloromethane).

-

Add manganese dioxide (MnO₂).

-

Heat the mixture to reflux until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure to yield 7-(4-bromobenzoyl)indole.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Bromination of the Indole Core

Selective bromination at the C-3 position of an N-protected indole can be achieved using N-bromosuccinimide (NBS).[6]

Experimental Protocol:

-

N-Protection of 7-(4-bromobenzoyl)indole:

-

Protect the indole nitrogen with a suitable protecting group, such as tert-butyldimethylsilyl (TBDMS), to enhance solubility and direct bromination.

-

Dissolve 7-(4-bromobenzoyl)indole in an anhydrous aprotic solvent (e.g., DMF).

-

Add a base (e.g., sodium hydride) at 0 °C.

-

Add TBDMS-Cl and allow the reaction to warm to room temperature.

-

Work up the reaction to isolate the N-TBDMS protected indole.

-

-

C-3 Bromination:

-

Dissolve the N-protected indole in an anhydrous solvent (e.g., THF) and cool to -78 °C.

-

Add a solution of N-bromosuccinimide (NBS) in the same solvent dropwise.

-

Stir the reaction mixture at -78 °C for a specified time (e.g., 2 hours) and then allow it to warm to room temperature.[6]

-

Quench the reaction and extract the product.

-

Purify the crude product by flash chromatography to obtain the 3-bromo-1-(tert-butyldimethylsilyl)-7-(4-bromobenzoyl)indole.

-

-

Deprotection:

-

Remove the TBDMS group using a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF to yield the final product, this compound.

-

Figure 1. Synthetic workflow for this compound.

Biological Activity and Mechanism of Action

Anticancer Activity of Analogous Indole Derivatives

The following table summarizes the in vitro anticancer activity of various aroyl- and other substituted indole derivatives against different cancer cell lines. This data provides a basis for understanding the potential potency of the target compound class.

| Compound Class | Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Indole-based chalcones | 3-bromo-3,5-dialkoxylated phenyl moiety | A549 (Lung) | 4.3 | [1] |

| Indole-based TMP analogues | Amide spacer | T47D (Breast) | 0.04 | [1] |

| 3-Arylthio-1H-indoles | 6- or 7-heterocyclyl substitution | MCF-7 (Breast) | 0.15 - 0.35 | [7] |

| Indole-based 1,3,4-oxadiazoles | 6-ethoxybenzothiazole moiety | HCT116 (Colon) | 6.43 | [8] |

| 7-Azaindole derivatives | Benzocycloalkanone motifs | - | (Haspin IC₅₀ = 0.014) | [9] |

TMP: Trimethoxyphenyl

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action for many anticancer indole derivatives is the inhibition of tubulin polymerization, often by binding to the colchicine site on β-tubulin.[4] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.

Figure 2. Proposed mechanism of action via tubulin polymerization inhibition.

Key Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general method to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HCT116, A549, A375)[8]

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in the growth medium.

-

Treat the cells with different concentrations of the compounds and incubate for 48 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Tubulin Polymerization Assay (Absorbance-based)

This assay measures the effect of compounds on the polymerization of purified tubulin in vitro.[10][11]

Materials:

-

Purified porcine brain tubulin (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂)

-

GTP solution

-

Glycerol

-

Test compounds dissolved in DMSO

-

Positive control (e.g., Paclitaxel) and negative control (e.g., Nocodazole)

-

Half-area 96-well plate

-

Temperature-controlled spectrophotometer

Protocol:

-

Prepare a tubulin solution (e.g., 3 mg/ml) in General Tubulin Buffer containing glycerol and GTP.

-

Add the test compound or control to the wells of a pre-warmed 96-well plate.

-

Initiate the polymerization by adding the tubulin solution to the wells.

-

Immediately place the plate in a spectrophotometer pre-heated to 37 °C.

-

Measure the increase in absorbance at 340 nm every minute for 60 minutes.

-

The light scattered by the forming microtubules is proportional to the concentration of the microtubule polymer.[11]

-

Analyze the polymerization curves to determine the effect of the compound on the nucleation, growth, and steady-state phases of microtubule formation.

Figure 3. General workflow for the development of indole-based tubulin inhibitors.

Structure-Activity Relationship (SAR) Insights

Based on the broader class of indole-based anticancer agents, several SAR trends can be inferred:

-

Aroyl Group at C-7: The presence of an aroyl group at the 7-position of the indole ring is often crucial for activity, likely involved in key interactions within the target protein's binding pocket.

-

Substitution on the Aroyl Ring: The nature and position of substituents on the pendant aroyl ring significantly impact potency. Halogen substitutions, such as the bromo group in the 4-bromobenzoyl moiety, can enhance activity through halogen bonding or by modifying electronic properties.

-

Substitution on the Indole Core:

-

The C-3 position is a critical site for modification. The introduction of a halogen, like bromine, can influence the molecule's interaction with the target and its overall physicochemical properties.

-

Substitutions at other positions (e.g., C-5, C-6) with heterocyclic rings have been shown to yield potent tubulin inhibitors.[7]

-

-

N-1 Position: The indole nitrogen is often unsubstituted or substituted with a small alkyl group. Large substituents may be detrimental to activity.

Conclusion

This compound derivatives and their analogs represent a promising class of compounds for the development of novel anticancer agents. Their structural similarity to known tubulin inhibitors suggests a likely mechanism of action involving the disruption of microtubule dynamics. This guide provides a foundational framework for the synthesis and evaluation of these compounds. Further research, including the synthesis of a focused library of analogs and comprehensive biological testing, is warranted to fully elucidate their therapeutic potential and to identify lead candidates for further development. The detailed protocols and workflow presented herein offer a systematic approach for researchers entering this field.

References

- 1. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. baylor-ir.tdl.org [baylor-ir.tdl.org]

- 5. 7-(4-Bromobenzoyl)indole synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors [mdpi.com]

- 9. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 11. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]

Potential Therapeutic Targets of 3-Bromo-7-(4-bromobenzoyl)indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential therapeutic targets of 3-Bromo-7-(4-bromobenzoyl)indole. It is important to note that, as of the latest literature review, no direct biological studies have been published on this specific compound. The information presented herein is largely extrapolated from data on its parent compound, Bromfenac, a potent nonsteroidal anti-inflammatory drug (NSAID). All discussions of potential targets and mechanisms of action for this compound are therefore hypothetical and require experimental validation.

Introduction

This compound is a chemical entity identified as a reference standard and a potential impurity in the synthesis of Bromfenac. Bromfenac is a well-characterized NSAID, primarily used in ophthalmology, that functions through the inhibition of cyclooxygenase (COX) enzymes. Given the structural similarity between this compound and Bromfenac, it is plausible that they may share similar biological targets. This guide explores these potential targets, drawing upon the established pharmacology of Bromfenac to provide a framework for future research into this novel compound.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | (3-Bromo-1H-indol-7-yl)(4-bromophenyl)-methanone | N/A |

| CAS Number | 1279501-08-4 | N/A |

| Molecular Formula | C₁₅H₉Br₂NO | N/A |

| Molecular Weight | 379.05 g/mol | N/A |

Potential Therapeutic Target: Cyclooxygenase (COX) Enzymes

The primary therapeutic target of Bromfenac is the cyclooxygenase (COX) enzyme, which exists in two main isoforms, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[1] Bromfenac exhibits a strong selectivity for COX-2, the isoform predominantly involved in inflammatory processes.[2][3]

Quantitative Data on Bromfenac's COX Inhibition

The following table summarizes the in vitro inhibitory activity of Bromfenac against human recombinant COX-1 and COX-2.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity (COX-1/COX-2) | Reference |

| Bromfenac | 0.210 | 0.0066 | ~32 | [2] |

| Ketorolac | 0.02 | 0.12 | ~0.17 | [2] |

IC₅₀: The half maximal inhibitory concentration.

Hypothetical Activity of this compound

The addition of a bromine atom at the 3-position of the indole ring in this compound may influence its binding affinity and selectivity for COX enzymes compared to Bromfenac. Halogenation can alter the electronic and steric properties of a molecule, potentially enhancing or diminishing its interaction with the active site of the target enzyme. Further experimental investigation is required to determine the precise effect of this structural modification.

Signaling Pathway

The established signaling pathway for Bromfenac, and potentially for this compound, involves the inhibition of the arachidonic acid cascade.

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.

Experimental Protocols

To evaluate the potential therapeutic efficacy of this compound, a series of in vitro and in vivo experiments would be necessary. The following are detailed methodologies for key experiments, based on protocols used for the characterization of other NSAIDs.[2]

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the IC₅₀ values of this compound for COX-1 and COX-2.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Prostaglandin E₂ (PGE₂) enzyme immunoassay (EIA) kit

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol and 1 µM hematin)

Procedure:

-

Prepare a series of dilutions of the test compound in a suitable solvent (e.g., DMSO).

-

In a microplate, add the reaction buffer, the appropriate COX enzyme (COX-1 or COX-2), and the test compound dilution.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate the mixture for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

-

Measure the concentration of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Model of Ocular Inflammation

Objective: To assess the anti-inflammatory effects of this compound in an animal model.

Model: Lipopolysaccharide (LPS)-induced ocular inflammation in rabbits.[2]

Procedure:

-

Acclimate New Zealand White rabbits for a minimum of 7 days.

-

Administer a topical ocular dose of the test compound (formulated in a suitable vehicle) or vehicle control to one eye of each rabbit.

-

After a predetermined time, induce ocular inflammation by an intravenous injection of LPS.

-

At various time points post-LPS injection, assess ocular inflammation by measuring parameters such as aqueous flare (using a laser flare meter) and prostaglandin levels in the aqueous humor.

-

Collect aqueous humor samples and analyze for PGE₂ concentration using an ELISA kit.

-

Compare the inflammatory responses in the test compound-treated group to the vehicle-treated group to determine the anti-inflammatory efficacy.

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the investigation of this compound.

Caption: A Proposed Workflow for Drug Discovery.

Conclusion and Future Directions

While this compound remains an uncharacterized compound, its structural relationship to Bromfenac strongly suggests that its primary therapeutic targets are likely to be the cyclooxygenase enzymes, with a potential for COX-2 selectivity. The immediate future for research on this molecule should focus on in vitro validation of its COX inhibitory activity and selectivity. Should it demonstrate favorable properties, further investigation into its in vivo efficacy, pharmacokinetics, and safety profile would be warranted. The detailed experimental protocols and the proposed workflow provided in this guide offer a comprehensive roadmap for the systematic evaluation of this compound as a potential therapeutic agent. The unique substitution pattern of this molecule may offer novel structure-activity relationships, paving the way for the development of next-generation anti-inflammatory drugs.

References

Unraveling the Molecular intricacies: A Technical Guide to the Mechanism of Action of 3-Aroylindoles

For Researchers, Scientists, and Drug Development Professionals

Core Summary

3-Aroylindoles represent a promising class of synthetic compounds with potent anticancer properties. Extensive research has delineated their primary mechanism of action, which centers on the disruption of microtubule dynamics, a critical process for cell division. This guide provides an in-depth exploration of the molecular pathways affected by 3-aroylindoles, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades. The flagship compound often cited in the literature, 6-methoxy-3-(3′,4′,5′-trimethoxybenzoyl)-1H-indole, also known as BPR0L075, serves as a principal exemplar in elucidating this mechanism.

Primary Mechanism of Action: Tubulin Destabilization

The core mechanism of action of 3-aroylindoles is their function as potent antimitotic agents that inhibit tubulin polymerization.[1][2][3] By binding to the colchicine-binding site on β-tubulin, these compounds prevent the assembly of microtubules, which are essential components of the mitotic spindle.[1][2][3][4] This disruption of microtubule dynamics leads to a cascade of cellular events culminating in cell cycle arrest and apoptosis.

Signaling Pathway of 3-Aroylindole-Induced Cell Cycle Arrest and Apoptosis

The binding of a 3-aroylindole to tubulin initiates a series of downstream signaling events. The immediate consequence is the inhibition of microtubule formation, which activates the spindle assembly checkpoint. This leads to a prolonged arrest of the cell cycle in the G2/M phase.[1][2][3] This arrest is biochemically characterized by an increase in the levels of cyclin B1 and a mobility shift of Cdc2 and Cdc25C, key regulators of the G2/M transition.[1][2] The sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway. This is marked by the phosphorylation of the anti-apoptotic protein Bcl-2, a decrease in the mitochondrial membrane potential, and the subsequent activation of the caspase-3 cascade, leading to programmed cell death.[1][2]

In certain cancer cell types, particularly those resistant to other chemotherapeutic agents, 3-aroylindoles can induce an alternative cell death mechanism known as mitotic catastrophe.[5] This process is often characterized by the formation of giant, multinucleated cells and can be independent of caspase activation.[5] Furthermore, the activation of the JNK and p38 MAPK stress-activated protein kinase pathways has been implicated in 3-aroylindole-induced cell death.[5][6]

Quantitative Data: Structure-Activity Relationship of 3-Aroylindoles

The cytotoxic and antitubulin activities of 3-aroylindoles have been extensively studied, with structure-activity relationship (SAR) analyses providing valuable quantitative data. The following tables summarize the half-maximal inhibitory concentrations (IC₅₀) of various 3-aroylindole analogs against different human cancer cell lines. These values highlight the impact of structural modifications on the biological activity of these compounds.

Table 1: Cytotoxic Activity (IC₅₀, nM) of 3-Aroylindole Analogs

| Compound | B-ring Substitution | N1 Position Substitution | 3-Carbonyl Linker | NUGC3 | MESSA | MCF-7 |

| 8 (BPR0L075) | 3,4,5-trimethoxy | H | C=O | 23 | 1 | 1 |

| 9 | 4-methyl | H | C=O | Potent | Potent | Potent |

| 13 | 4-N,N-dimethylamino | H | C=O | Potent | Potent | Potent |

| 30 | 3,4,5-trimethoxy | -CONH₂ | C=O | Potent | Potent | Potent |

| 34 | 3,4,5-trimethoxy | -CO₂NH₂ | C=O | Potent | Potent | Potent |

| 41 | 3,4,5-trimethoxy | H | C=S | Improved Potency | Improved Potency | Improved Potency |

| 43 | 3,4,5-trimethoxy | H | C-O-C | Improved Potency | Improved Potency | Improved Potency |

Data synthesized from literature.[7] "Potent" indicates significant cytotoxic activity was retained.

Table 2: Antitubulin Activity of Selected 3-Aroylindoles

| Compound | Modification | Tubulin Polymerization Inhibition (IC₅₀, µM) |

| 8 (BPR0L075) | Parent Compound | Strong |

| 13 | 4-N,N-dimethylamino substitution on B-ring | Strong |

Data synthesized from literature.[7] "Strong" indicates significant inhibition of tubulin polymerization.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of the mechanism of action of 3-aroylindoles.

Tubulin Polymerization Assay

This assay directly measures the effect of 3-aroylindoles on the in vitro assembly of microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured spectrophotometrically. Inhibitors of polymerization will reduce the rate and extent of this increase.

Protocol:

-

Reagents: Purified tubulin (>99% pure), General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP solution (100 mM), glycerol, test compound (3-aroylindole) dissolved in an appropriate solvent (e.g., DMSO).

-

Procedure: a. Prepare a reaction mixture containing tubulin (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. b. Add the test compound at various concentrations to the wells of a 96-well microplate. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., colchicine). c. Initiate polymerization by transferring the tubulin-containing reaction mixture to the wells and incubating the plate at 37°C in a temperature-controlled spectrophotometer. d. Monitor the change in absorbance at 340 nm every 30 seconds for at least 60 minutes.

-

Data Analysis: Plot the absorbance as a function of time. The IC₅₀ value is determined as the concentration of the compound that inhibits the extent of tubulin polymerization by 50% compared to the vehicle control.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Protocol:

-

Cell Culture: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the 3-aroylindole compound for a specified period (e.g., 48 or 72 hours). Include vehicle-treated and untreated controls.

-

MTT Addition: Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value is the concentration of the compound that reduces cell viability by 50%.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

Principle: A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.

Protocol:

-

Cell Treatment: Treat cells with the 3-aroylindole compound for various time points.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: The DNA content is plotted as a histogram. The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified using cell cycle analysis software.

Conclusion

3-Aroylindoles exert their potent anticancer effects primarily through the inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and the induction of apoptosis. The detailed understanding of their mechanism of action, supported by quantitative SAR data and robust experimental protocols, provides a solid foundation for the further development of this promising class of compounds as therapeutic agents. The ability of some analogs to overcome multidrug resistance and induce alternative cell death pathways highlights their potential in treating a broad spectrum of cancers. Continued research into the nuanced interactions of these molecules with cellular signaling pathways will be crucial for optimizing their clinical application.

References

- 1. BPR0L075, a novel synthetic indole compound with antimitotic activity in human cancer cells, exerts effective antitumoral activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 3. researchgate.net [researchgate.net]

- 4. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Securin Enhances the Anti-Cancer Effects of 6-Methoxy-3-(3′,4′,5′-Trimethoxy-Benzoyl)-1H-Indole (BPR0L075) in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship studies of 3-aroylindoles as potent antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Insights into 3-Bromo-7-(4-bromobenzoyl)indole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-7-(4-bromobenzoyl)indole is a chemical compound with the CAS number 1279501-08-4 and the molecular formula C₁₅H₉Br₂NO. It is structurally characterized by an indole core substituted with a bromine atom at the 3-position and a 4-bromobenzoyl group at the 7-position. This molecule is of interest to researchers in medicinal chemistry and drug development, potentially as an intermediate or a scaffold for the synthesis of more complex bioactive molecules. This technical guide provides an overview of the available spectroscopic data and synthetic considerations for this compound.

Due to the limited availability of public domain experimental data, this document summarizes the information available from commercial suppliers and provides a general methodology for the characterization of similar compounds.

Spectroscopic Data

Detailed experimental spectra (NMR, IR, Mass Spectrometry) for this compound are not widely available in published scientific literature. However, chemical suppliers that offer this compound typically provide a Certificate of Analysis (CoA) upon purchase, which includes this crucial information. The expected spectroscopic characteristics are outlined below based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the indole and benzoyl rings, as well as the N-H proton of the indole. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the bromine atoms and the carbonyl group.

¹³C NMR: The carbon NMR spectrum would display resonances for the carbon atoms of the indole and benzoyl rings, including the carbonyl carbon.

Table 1: Predicted NMR Data for this compound

| Data Type | Predicted Resonances |

| ¹H NMR | Signals in the aromatic region (approx. 7.0-8.5 ppm) for indole and benzoyl protons. A broad singlet for the indole N-H proton (typically >10 ppm). |

| ¹³C NMR | Resonances for aromatic carbons, the C-Br carbons, and a characteristic downfield signal for the carbonyl carbon (>180 ppm). |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to the functional groups present in the molecule.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H (indole) | 3300-3500 (stretch) |

| C=O (ketone) | 1630-1680 (stretch) |

| C=C (aromatic) | 1450-1600 (stretch) |

| C-Br | 500-600 (stretch) |

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. Due to the presence of two bromine atoms, the mass spectrum would exhibit a characteristic isotopic pattern.

Table 3: Predicted Mass Spectrometry Data for this compound

| Data Type | Predicted Value |

| Molecular Weight | 379.05 g/mol |

| Exact Mass | 376.9098 g/mol |

| Isotopic Pattern | A characteristic M, M+2, M+4 pattern due to the two bromine isotopes (⁷⁹Br and ⁸¹Br). |

Experimental Protocols

General Synthetic and Characterization Workflow

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

While detailed, publicly available spectroscopic data and experimental protocols for this compound are scarce, this guide provides a foundational understanding of its chemical properties based on its structure. For researchers requiring this compound, direct acquisition from a chemical supplier and subsequent analysis of the provided Certificate of Analysis is the most reliable method to obtain precise spectroscopic data. The general synthetic and characterization workflow outlined provides a framework for the in-house preparation and validation of this and similar indole derivatives. Further research into the synthesis and biological activity of this compound would be a valuable contribution to the field of medicinal chemistry.

An In-depth Technical Guide to 3-Bromo-7-(4-bromobenzoyl)indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-7-(4-bromobenzoyl)indole, a compound primarily identified as a process impurity in the manufacturing of Bromfenac, a nonsteroidal anti-inflammatory drug (NSAID). This document collates available data on its discovery, history, physicochemical properties, and proposed synthesis. While specific biological activity and signaling pathways for this particular molecule are not extensively documented, this guide explores the known biological activities of related bromoindole compounds. Detailed hypothetical experimental protocols for its synthesis and characterization are presented based on established chemical principles. This guide aims to be a valuable resource for researchers in medicinal chemistry, drug metabolism, and analytical chemistry.

Introduction and History

The history of this compound is intrinsically linked to the development and commercialization of the ophthalmic NSAID, Bromfenac. It is not a compound that was discovered for a specific therapeutic purpose but rather identified during the process development and impurity profiling of Bromfenac. As with many pharmaceutical compounds, rigorous analytical characterization of the active pharmaceutical ingredient (API) led to the identification and structural elucidation of various process-related impurities, including this compound.

The parent drug, Bromfenac, is used to treat pain and inflammation after cataract surgery. The presence of impurities, even in trace amounts, is a critical aspect of drug safety and quality control. Therefore, the synthesis and characterization of potential impurities like this compound are essential for developing robust analytical methods to monitor the quality of the final drug product. Its existence is a testament to the complexity of multi-step organic syntheses and the stringent requirements of regulatory bodies for drug purity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is compiled from various chemical supplier databases and analytical reports.

| Property | Value | Source |

| CAS Number | 1279501-08-4 | [1][2][3][4] |

| Molecular Formula | C₁₅H₉Br₂NO | [1] |

| Molecular Weight | 379.05 g/mol | [5] |

| IUPAC Name | (3-Bromo-1H-indol-7-yl)(4-bromophenyl)methanone | [3] |

| Synonyms | This compound, Bromfenac Impurity | [2] |

| Appearance | Not specified (likely a solid) | - |

| Solubility | Not specified (likely soluble in organic solvents like DMSO, DMF) | - |

Table 1: Physicochemical Properties of this compound

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from 7-(4-bromobenzoyl)indole. The first step is the synthesis of the precursor, followed by the selective bromination at the C3 position of the indole ring.

Experimental Protocol for the Synthesis of 7-(4-bromobenzoyl)indole (Parent Compound)

This protocol is adapted from literature procedures for the synthesis of 7-acylindoles.[6][7]

Materials:

-

(4-bromophenyl)(indolin-7-yl)methanone

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of (4-bromophenyl)(indolin-7-yl)methanone in dichloromethane, add an excess of activated manganese dioxide.

-

Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the manganese dioxide.

-

Wash the celite pad with dichloromethane.

-

Combine the organic filtrates and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 7-(4-bromobenzoyl)indole.

Experimental Protocol for the Bromination of 7-(4-bromobenzoyl)indole

This protocol is a general procedure for the C3-bromination of indoles.[8]

Materials:

-

7-(4-bromobenzoyl)indole

-

N-Bromosuccinimide (NBS)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve 7-(4-bromobenzoyl)indole in anhydrous THF or DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Add N-Bromosuccinimide (1.0 - 1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to stir at 0°C and monitor its progress by TLC.

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound.

Biological Activity and Signaling Pathways

There is a lack of specific studies on the biological activity and signaling pathways of this compound. Its primary relevance is as a pharmaceutical impurity, and as such, the focus is more on its detection and control rather than its therapeutic potential. However, the broader class of bromoindoles has been shown to exhibit a range of biological activities.

Indole-containing compounds are known to interact with various biological targets.[9] The introduction of a bromine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Halogen bonding, a non-covalent interaction involving a halogen atom, can influence ligand-receptor binding.

Some reported biological activities of various bromoindole derivatives include:

-

Antimicrobial and Antifungal Activity: Bromoindoles have been investigated for their potential to inhibit the growth of various bacteria and fungi.[10][11]

-

Anticancer Activity: Certain bromoindole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[12]

-

Enzyme Inhibition: The indole nucleus is a common scaffold in the design of enzyme inhibitors. Bromination can enhance the inhibitory potency against specific enzymes.[11]

Given that the parent drug, Bromfenac, is a cyclooxygenase (COX) inhibitor, it is plausible that this compound might also exhibit some activity towards COX enzymes, although this has not been experimentally verified.

Analytical Characterization

The characterization of this compound as a Bromfenac impurity relies on standard analytical techniques.

| Analytical Technique | Expected Observations |

| High-Performance Liquid Chromatography (HPLC) | A distinct peak with a specific retention time relative to Bromfenac, allowing for quantification.[13] |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (C₁₅H₉Br₂NO). Fragmentation patterns can confirm the structure. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra will show characteristic shifts for the protons and carbons in the indole and bromobenzoyl moieties. The absence of a proton signal at the C3 position of the indole ring and the presence of other aromatic protons would be key indicators. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the indole, the C=O stretch of the ketone, and aromatic C-H and C=C stretches. |

Table 2: Analytical Techniques for Characterization

Conclusion

This compound is a molecule of interest primarily within the pharmaceutical industry as a known impurity of Bromfenac. While its independent discovery and biological activity are not well-documented, its existence underscores the importance of impurity profiling in drug development. This guide has provided a consolidated source of its known properties, a plausible synthetic route with detailed experimental protocols, and an overview of the potential biological activities of the broader class of bromoindoles. Further research into the toxicological profile of this and other Bromfenac impurities is crucial for ensuring the safety and efficacy of the final drug product. The information presented here serves as a foundational resource for scientists and researchers working with this compound or in the related fields of pharmaceutical analysis and medicinal chemistry.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. CAS 1279501-08-4 this compound Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 4. omsynth.com [omsynth.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 7-(4-Bromobenzoyl)indole synthesis - chemicalbook [chemicalbook.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities [mdpi.com]

- 11. Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rjpn.org [rjpn.org]

- 13. jocpr.com [jocpr.com]

Methodological & Application

Application Notes and Protocols for 3-Bromo-7-(4-bromobenzoyl)indole In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro experimental use of 3-Bromo-7-(4-bromobenzoyl)indole, a compound identified as an impurity of the non-steroidal anti-inflammatory drug (NSAID), Bromfenac. Given that Bromfenac is a known selective inhibitor of cyclooxygenase-2 (COX-2), the primary hypothesis for the biological activity of this compound is the inhibition of COX enzymes. This document outlines detailed protocols for investigating this hypothesis and exploring potential effects on the NF-κB signaling pathway.

Compound Information

| Property | Value |

| IUPAC Name | (3-Bromo-1H-indol-7-yl)(4-bromophenyl)methanone |

| Synonyms | Indole, 3-Bromo-7-(4-bromobenzoyl) |

| CAS Number | 1279501-08-4 |

| Molecular Formula | C₁₅H₉Br₂NO |

| Molecular Weight | 379.05 g/mol |

| Appearance | Neat (form may vary) |

| Storage | Store at 2-8°C in a refrigerator. |

Predicted Biological Activity and Rationale

As a structural analog and impurity of Bromfenac, a potent and selective COX-2 inhibitor, this compound is predicted to exhibit inhibitory activity against cyclooxygenase enzymes.[1][2] The primary mechanism of action of Bromfenac involves blocking the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1] Therefore, the primary in vitro assays proposed herein are designed to quantify the inhibitory potential of the target compound against COX-1 and COX-2.

Furthermore, some NSAIDs have been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. To provide a more comprehensive understanding of the compound's anti-inflammatory potential, an exploratory protocol to assess its impact on NF-κB activation is also included.

Quantitative Data Summary

Since no specific in vitro data for this compound is publicly available, the following table summarizes the known inhibitory concentrations (IC₅₀) of its parent compound, Bromfenac, against human recombinant COX-1 and COX-2. These values can serve as a reference for designing the dose-response experiments for this compound.

| Compound | Target | IC₅₀ (µM) | Reference |

| Bromfenac | COX-1 | 0.210 | [1] |

| Bromfenac | COX-2 | 0.0066 | [1] |

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a high-concentration stock solution of this compound for use in in vitro assays.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Accurately weigh a precise amount of this compound powder.

-

Dissolve the powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

-

Gently vortex or sonicate until the compound is completely dissolved.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound for both COX-1 and COX-2 enzymes. A colorimetric COX (ovine) inhibitor screening assay is a common method.[3]

Materials:

-

COX-1 and COX-2 enzymes (human or ovine)

-

Arachidonic acid (substrate)

-

Heme cofactor

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

Assay buffer (e.g., Tris-HCl)

-

96-well microplate

-

Microplate reader

-

Positive controls: A known non-selective COX inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib or Bromfenac)

-

This compound stock solution

Protocol:

-

Prepare a series of dilutions of the this compound stock solution in the assay buffer. The concentration range should bracket the expected IC₅₀ values (referencing Bromfenac data, a starting range of 0.001 µM to 100 µM is recommended).

-

In separate wells of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

-

Add the diluted this compound or control compounds to the respective wells. Include a vehicle control (DMSO).

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Add the colorimetric substrate (TMPD). The peroxidase activity of COX will oxidize TMPD, leading to a color change.

-

Incubate the plate at the recommended temperature (e.g., 25°C) for a specified time.

-

Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Cell Viability Assay

Objective: To determine the cytotoxic potential of this compound on a relevant cell line (e.g., RAW 264.7 macrophages or human retinal pigment epithelial cells, ARPE-19) to establish a non-toxic concentration range for subsequent cell-based assays.

Materials:

-

RAW 264.7 or ARPE-19 cells

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., PrestoBlue, CellTiter-Glo)

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

Microplate reader

-

This compound stock solution

Protocol:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare a range of concentrations of this compound in complete cell culture medium. The final DMSO concentration should be kept constant and low (typically ≤ 0.5%).

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubate the cells for a relevant period (e.g., 24 or 48 hours).

-

Add the MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the concentration that causes 50% cell death (CC₅₀) if significant toxicity is observed. Select a non-toxic concentration range for subsequent experiments.

NF-κB Activation Assay (Luciferase Reporter Assay)

Objective: To investigate whether this compound can inhibit the activation of the NF-κB signaling pathway in response to an inflammatory stimulus.

Materials:

-

A cell line stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293-NF-κB-luc)

-

Complete cell culture medium

-

96-well white, clear-bottom cell culture plates

-

An inflammatory stimulus to activate NF-κB (e.g., Tumor Necrosis Factor-alpha, TNF-α, or Lipopolysaccharide, LPS)

-

Luciferase assay reagent

-

Luminometer

-

A known NF-κB inhibitor as a positive control (e.g., BAY 11-7082)

-

This compound stock solution

Protocol:

-

Seed the NF-κB reporter cells in a 96-well white plate and allow them to adhere overnight.

-

Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cell viability assay) for a specified time (e.g., 1-2 hours). Include a vehicle control and a positive control inhibitor.

-

Stimulate the cells with the appropriate concentration of TNF-α or LPS to induce NF-κB activation. Include an unstimulated control.

-

Incubate the cells for a period sufficient to allow for luciferase expression (e.g., 6-8 hours).

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel viability assay or a multiplexed assay) to account for any minor cytotoxic effects.

-

Calculate the percentage of inhibition of NF-κB activation for each concentration of the compound relative to the stimulated vehicle control.

References

Application Note and Protocol: Solubilization of 3-Bromo-7-(4-bromobenzoyl)indole for Cell Culture Applications

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the solubilization of 3-Bromo-7-(4-bromobenzoyl)indole for use in in vitro cell culture experiments. The following guidelines are based on established methods for dissolving indole derivatives and other small molecules for biological assays.

Introduction

This compound is a synthetic organic compound with a molecular formula of C₁₅H₉Br₂NO and a molecular weight of 379.05 g/mol [1]. As a member of the indole family, a privileged scaffold in medicinal chemistry, this compound may be of interest for screening in various cell-based assays to investigate its biological activity. A critical first step for any in vitro study is the proper dissolution of the compound to ensure accurate and reproducible results. This protocol outlines a reliable method for preparing a stock solution of this compound and its subsequent dilution for cell culture experiments.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₉Br₂NO | [1][2] |

| Molecular Weight | 379.05 g/mol | [1] |

| Appearance | Solid (inferred) | [2] |

| Synonyms | (3-Bromo-1H-indol-7-yl)(4-bromophenyl)methanone | [2] |

Recommended Protocol for Solubilization

The recommended method for dissolving this compound for cell culture involves the preparation of a concentrated stock solution in a suitable organic solvent, followed by serial dilution in cell culture medium to the desired final concentration. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing power and relatively low toxicity to cells at low concentrations.

3.1. Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Water bath or heat block (optional)

-

Sterile, complete cell culture medium appropriate for the cell line of interest

3.2. Preparation of a 10 mM Stock Solution

-

Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:

-

Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L * 0.001 L * 379.05 g/mol * 1000 mg/g = 3.79 mg

-

-

Weigh the compound: Carefully weigh out approximately 3.79 mg of this compound powder and place it in a sterile microcentrifuge tube.

-

Add DMSO: Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the compound.

-

Dissolve the compound:

-

Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution for any undissolved particles.

-

If the compound does not fully dissolve, gentle warming in a water bath or heat block (37°C) for 5-10 minutes can be applied. Vortex again after warming.

-

-

Sterilization (Optional but Recommended): If the DMSO used was not pre-sterilized, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter. Ensure the filter is compatible with DMSO.

-

Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

3.3. Preparation of Working Solutions in Cell Culture Medium

-

Thaw the stock solution: Thaw an aliquot of the 10 mM stock solution at room temperature.

-